molecular formula C9H12O2 B8716105 2,2-Trimethylenehex-4-ynoic acid CAS No. 89056-27-9

2,2-Trimethylenehex-4-ynoic acid

Cat. No.: B8716105
CAS No.: 89056-27-9
M. Wt: 152.19 g/mol
InChI Key: JPXHMRALTINDNM-UHFFFAOYSA-N
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Description

2,2-Trimethylenehex-4-ynoic acid is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

89056-27-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-but-2-ynylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-2-3-5-9(8(10)11)6-4-7-9/h4-7H2,1H3,(H,10,11)

InChI Key

JPXHMRALTINDNM-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At -30° C., 265 ml of 1.66-molar butyllithium solution in hexane is added to a solution of 44.52 g of diisopropylamine in 200 ml of tetrahydrofuran, and thereafter 20.02 g of cyclohexanecarboxylic acid is added thereto. The mixture is stirred for 30 minutes at -10° C. and then 31.92 g of 1-bromo-2-butyne is added dropwise and the mixture is agitated for 16 hours at 25° C. whereupon it is poured on 600 ml of ice water. After acidifying with 2N hydrochloric acid to pH 4, the mixture is extracted with ether, the extract is washed with brine, dried over magnesium sulfate, and the the evaporated under vacuum. The residue is purified by distillation, thus obtaining 18 g of 2,2-trimethylenehex-4-ynoic acid (bp 140° C.-143° C., 15 torr).
Quantity
265 mL
Type
reactant
Reaction Step One
Quantity
44.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.02 g
Type
reactant
Reaction Step Two
Quantity
31.92 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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